![molecular formula C11H7ClF2N2O B1451913 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine CAS No. 1156364-97-4](/img/structure/B1451913.png)
3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine
Descripción general
Descripción
3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine is a chemical compound with the CAS Number: 1156364-97-4 . It has a molecular weight of 256.64 and its IUPAC name is 3-chloro-6-[3-(difluoromethoxy)phenyl]pyridazine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine is 1S/C11H7ClF2N2O/c12-10-5-4-9 (15-16-10)7-2-1-3-8 (6-7)17-11 (13)14/h1-6,11H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine has a molecular weight of 256.64 . It is a powder that is stored at room temperature . The compound’s InChI key is RWSHVWSBVBBPND-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the notable applications of pyridazine derivatives, closely related to 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine, is in the field of corrosion inhibition. Research has shown that compounds like 3-chloro-6-phenylpyrazine exhibit significant inhibitory effects on the corrosion of mild steel in acidic media. These compounds are identified as mixed-type inhibitors, demonstrating both anodic and cathodic inhibition, with their effectiveness increasing at higher concentrations. The adsorption of these compounds onto the steel surface follows the Langmuir adsorption isotherm, involving both physisorption and chemisorption mechanisms. Spectroscopic analyses have revealed that functional groups such as NH, CO, and CN in these pyridazine derivatives play a crucial role in the adsorption process, thereby protecting the steel surface from corrosion (Olasunkanmi, Sebona, & Ebenso, 2017).
Herbicidal Activities
Another significant application is found in agriculture, where novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. Studies have reported the synthesis of compounds starting from intermediates like ethyl 2-(3-trifluoromethylphenyl)acetate, leading to derivatives that exhibit potent herbicidal activities. These compounds have been shown to inhibit chlorophyll at low concentrations and display comparable or superior herbicidal effectiveness against dicotyledonous plants when compared to commercial herbicides (Xu et al., 2008).
Medicinal Chemistry
In the realm of medicinal chemistry, heterocyclic compounds such as pyridazine analogs have demonstrated substantial pharmaceutical significance. Research into these compounds has led to the development of novel synthesized molecules with potential biological properties, including anti-tumor and anti-inflammatory activities. Structural analyses, density functional theory (DFT) calculations, and Hirshfeld surface analyses are among the techniques used to elucidate the properties and interactions of these compounds, providing insights into their potential medicinal applications (Sallam et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-6-[3-(difluoromethoxy)phenyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-10-5-4-9(15-16-10)7-2-1-3-8(6-7)17-11(13)14/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSHVWSBVBBPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



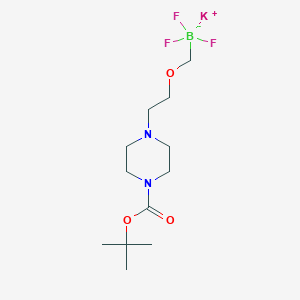
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
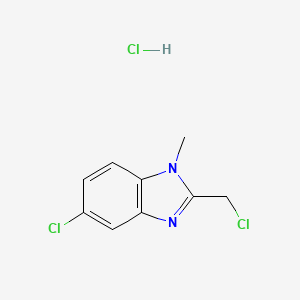
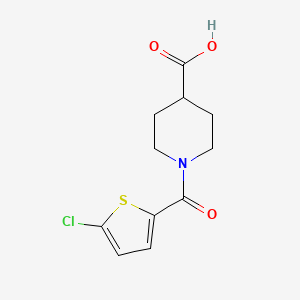


![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
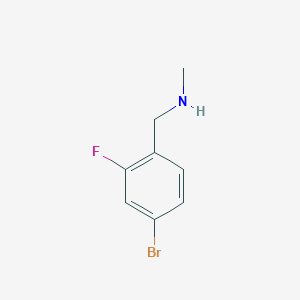
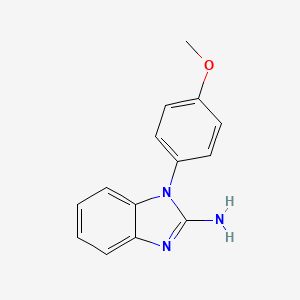

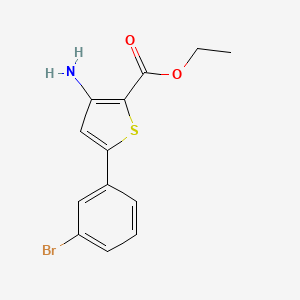
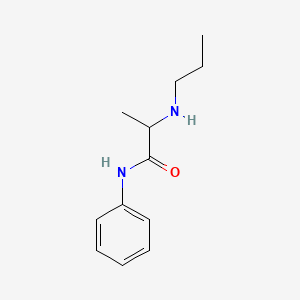
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)